molecular formula C11H7F2N B13225543 3-(2,5-Difluorophenyl)pyridine

3-(2,5-Difluorophenyl)pyridine

Cat. No.: B13225543
M. Wt: 191.18 g/mol
InChI Key: BVITXAGDOTVHCK-UHFFFAOYSA-N
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Description

Overview of Fluorinated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Fluorinated pyridine derivatives are a class of compounds that have garnered substantial interest in modern chemical research due to the profound impact of fluorine substitution on molecular properties. The introduction of fluorine atoms into a pyridine ring can significantly alter its electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com These modifications make fluorinated pyridines valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. chemeurope.comresearchoutreach.orguni-muenster.de For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. In materials science, the high electronegativity and unique bonding properties of fluorine can be harnessed to create materials with desirable electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs). ossila.comiucr.org

Rationale for the Academic Investigation of 3-(2,5-Difluorophenyl)pyridine as a Core Scaffold

The academic investigation of this compound as a core scaffold is driven by the unique combination of its structural features. The pyridine ring itself is a key pharmacophore found in numerous biologically active molecules. dovepress.com The attachment of a difluorophenyl group at the 3-position introduces specific steric and electronic effects that are of great interest to chemists. The 2,5-difluoro substitution pattern on the phenyl ring provides two fluorine atoms that can modulate the molecule's properties in a distinct manner compared to mono-fluorinated or other di-fluorinated analogues. This specific substitution can influence the molecule's conformation, dipole moment, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. These characteristics make this compound an attractive scaffold for systematic studies aimed at understanding structure-activity relationships (SAR) and for the design of novel functional molecules.

Evolution of Arylpyridine Chemistry in Advanced Organic Synthesis and Materials Science

The chemistry of arylpyridines has evolved significantly, becoming a cornerstone of advanced organic synthesis and materials science. The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the synthesis of arylpyridines, allowing for the efficient and regioselective formation of the C-C bond between the pyridine and aryl rings. organic-chemistry.orgdiva-portal.org These methods offer broad substrate scope and functional group tolerance, enabling the construction of complex arylpyridine architectures. rsc.org

In materials science, arylpyridines are integral components of various functional materials. They serve as ligands for metal complexes used in catalysis and as building blocks for organic electronic materials. iucr.orgchinesechemsoc.org For example, iridium(III) complexes containing phenylpyridine ligands are widely used as phosphorescent emitters in OLEDs due to their high quantum yields and tunable emission colors. iucr.orgosti.govresearchgate.net The electronic properties of the arylpyridine ligand, which can be fine-tuned by substitution, directly impact the performance of the resulting OLED device.

Scope and Objectives of Research on this compound and its Analogs

Research focused on this compound and its analogs aims to achieve several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this scaffold and its derivatives. google.com This includes the optimization of existing cross-coupling methods and the exploration of novel synthetic strategies.

A significant area of investigation is the exploration of the biological activity of this compound-containing molecules. Researchers are designing and synthesizing analogs for evaluation as potential therapeutic agents, particularly in areas where fluorinated compounds have shown promise, such as in the development of enzyme inhibitors or receptor modulators. ontosight.aiacs.org

In the realm of materials science, the objective is to synthesize and characterize novel materials based on the this compound core. This includes the preparation of new ligands for photoluminescent metal complexes and the incorporation of this moiety into polymers to create materials with tailored properties. evitachem.com Computational studies are also employed to predict the electronic and photophysical properties of these new materials. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number426823-29-2 bldpharm.com
Molecular FormulaC₁₁H₇F₂N bldpharm.com
Molecular Weight191.18 g/mol bldpharm.com
SMILES CodeFC1=CC=C(F)C(C2=CC=CN=C2)=C1 bldpharm.com

Research Findings on a Related Analog: 3-bromo-5-(2,5-difluorophenyl)pyridine

A study involving the synthesis and characterization of 3-bromo-5-(2,5-difluorophenyl)pyridine, a closely related analog, provides valuable insights into the properties of this structural class.

AnalysisFindingsReference
SynthesisSynthesized via a carbon-carbon coupling reaction. researchgate.netresearchgate.net
CharacterizationCharacterized by X-ray diffraction (XRD) and spectroscopic techniques. researchgate.netresearchgate.net
Computational StudyInvestigated using density functional theory (DFT) to correlate experimental and theoretical data. researchgate.net
UV-Vis AnalysisVertical transitions were explained using TD-DFT/B3LYP/6-311+G(d,p) level of theory. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3-(2,5-difluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H

InChI Key

BVITXAGDOTVHCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Derivatization and Advanced Functionalization Strategies

Strategic Introduction of Diverse Functional Groups onto the Pyridine (B92270) Nucleus

The functionalization of the pyridine ring in 3-arylpyridines is a key strategy for modulating their physicochemical and biological properties. Regioselective functionalization is often crucial for achieving desired outcomes. For 3-substituted pyridines, late-stage functionalization techniques can introduce a variety of substituents. The choice of strategy depends on the desired position of functionalization (ortho, meta, or para to the existing substituent) and the nature of the functional group to be introduced.

One common approach involves the use of directing groups to guide the introduction of new substituents to a specific position. Alternatively, the inherent electronic properties of the pyridine ring can be exploited. For instance, the positions ortho to the nitrogen atom are generally more susceptible to nucleophilic attack, especially after N-activation of the pyridine ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto the pyridine nucleus. Reactions such as the Suzuki, Negishi, and Hiyama couplings allow for the formation of carbon-carbon bonds, enabling the introduction of alkyl, aryl, and other organic moieties. Palladium-catalyzed C-O cross-coupling reactions can be employed to introduce fluorinated alkyl aryl ethers. Furthermore, regioselective phosphonation of pyridines can be achieved through a metal-free approach by activating the pyridine ring with a Lewis acid.

Modifications and Substitutions on the Difluorophenyl Moiety

The difluorophenyl group of 3-(2,5-Difluorophenyl)pyridine also presents opportunities for structural modification. The fluorine atoms significantly influence the electronic properties of the phenyl ring, affecting its reactivity and interactions with biological targets. Substituents on the phenyl ring can be introduced to further modulate these properties.

The introduction of different functional groups on the phenyl ring can alter the molecule's lipophilicity, polarity, and hydrogen bonding capabilities, which are critical for its pharmacokinetic and pharmacodynamic profiles. The position of these substituents is also crucial, as different isomers can exhibit distinct biological activities and physical properties. For example, the placement of fluorine atoms has been shown to have a substantial effect on the packing of molecules in the solid state and their magnetic properties.

Exploration of Derivatization Reagents and Protocols

A wide range of reagents and protocols are available for the derivatization of pyridine and phenyl rings. The selection of a specific reagent depends on the target functional group and the desired reaction conditions.

Table 1: Common Derivatization Reagents and Their Applications

Reagent ClassSpecific ReagentsTarget Functional Group
Cross-Coupling Catalysts Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with various ligandsC-C, C-N, C-O bond formation
Lewis Acids BF₃·OEt₂Activation of pyridine for nucleophilic attack
Fluorinating Agents Selectfluor®Direct fluorination
Grignard Reagents Aryl- and alkylmagnesium halidesIntroduction of aryl and alkyl groups
Organolithium Reagents n-BuLi, s-BuLi, t-BuLiDeprotonation for subsequent functionalization

Experimental protocols for these reactions often involve careful control of reaction temperature, solvent, and stoichiometry to achieve high yields and regioselectivity. For instance, the regioselective lithiation of substituted pyridines followed by quenching with an electrophile is a common strategy to introduce functional groups at specific positions. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in some derivatization reactions.

Impact of Derivatization on Electronic Configuration and Structural Conformation

The introduction of different functional groups can have a profound impact on the electronic configuration and three-dimensional structure of this compound. These changes, in turn, influence the molecule's reactivity, intermolecular interactions, and biological activity.

The electronic properties of the pyridine and difluorophenyl rings are sensitive to the nature and position of substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic rings, while electron-withdrawing groups (EWGs) decrease it. These electronic perturbations affect the molecule's HOMO and LUMO energy levels, which are important for its chemical reactivity and spectroscopic properties. Computational methods, such as Density Functional Theory (DFT), are often used to study these substituent effects on the electronic structure.

The conformation of this compound derivatives, particularly the dihedral angle between the pyridine and difluorophenyl rings, can be influenced by the presence of substituents. Steric hindrance from bulky groups can force the rings to adopt a more twisted conformation, which can affect the extent of π-conjugation between the two aromatic systems. The conformational preferences of fluorinated aliphatic and heterocyclic systems are influenced by a combination of charge-dipole interactions, hyperconjugation, and steric repulsion.

Scaffold Hopping and Ring Equivalent Strategies in Arylpyridine Derivatization

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. This approach can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For arylpyridine derivatives, scaffold hopping could involve replacing the pyridine ring, the difluorophenyl ring, or both with other heterocyclic or carbocyclic systems.

Bioisosterism is a key concept in scaffold hopping, where one functional group or moiety is replaced by another with similar physical or chemical properties. For example, a pyridine ring can be replaced by other heterocycles like pyrimidine, pyrazine, or even non-aromatic rings, to explore new chemical space. Similarly, the difluorophenyl ring could be replaced by other substituted phenyl rings or different aromatic systems. The difluoromethyl group (–CF₂H) has been proposed as a bioisostere for the hydroxyl group (–OH) and pyridine-N-oxide.

Ring equivalent strategies focus on identifying different ring systems that can mimic the spatial arrangement of key functional groups and pharmacophoric features of the original molecule. The goal is to maintain the essential interactions with the biological target while exploring novel chemical scaffolds. For instance, a pyridine-annulated purine (B94841) scaffold was designed based on the hybridization of known anticancer agents.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Single Crystal X-ray Diffraction (XRD): Determination of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (XRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a dedicated crystal structure for the isolated 3-(2,5-Difluorophenyl)pyridine is not widely reported, extensive studies on its derivatives and metal complexes offer significant insights into its molecular geometry.

In complexes where difluorophenylpyridine acts as a ligand, the molecule is generally not perfectly planar. The phenyl and pyridyl rings are typically twisted with respect to each other. For instance, in related cyclometalated iridium(III) complexes, the dihedral angles between the mean planes of the phenyl and pyridyl fragments have been observed to range from 3.5° to 11.4°, indicating a slight deviation from coplanarity nih.gov. This twist is a common feature in biaryl systems, arising from the need to minimize steric hindrance between ortho hydrogens. nih.gov

The supramolecular architecture, or the manner in which molecules pack in a crystal lattice, is governed by a variety of non-covalent interactions. For fluorinated aromatic compounds like this compound, these interactions are particularly important. The presence of fluorine atoms can significantly influence crystal packing through C–H⋯F and C–H⋯N hydrogen bonds, as well as π–π stacking interactions. pdx.educsic.esrsc.org Fluorination is known to modulate the electronic properties of the aromatic rings, which in turn affects the strength and nature of these supramolecular forces, enabling the rational design of crystal structures. pdx.edubg.ac.rs

Structural FeatureObservation in Related Phenylpyridine Structures
Dihedral Angle (Phenyl-Pyridine) Slightly twisted, with angles reported between 3.5° and 11.4° in metal complexes nih.gov
Key Supramolecular Interactions π–π stacking, C–H⋯F hydrogen bonds, C–H⋯N hydrogen bonds csic.esrsc.org
Table 1. Key structural parameters and interactions for difluorophenylpyridine moieties as determined from X-ray diffraction studies of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and the difluorophenyl rings. The pyridine protons typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the difluorophenyl ring would appear in the aromatic region (δ 7.0–8.0 ppm).

The splitting patterns (multiplicity) of these signals are complex, arising from both homonuclear proton-proton (³JHH) couplings and heteronuclear proton-fluorine (JHF) couplings, which can occur over multiple bonds. The signals for the pyridine protons at positions 4, 5, and 6 would show coupling to each other, while the proton at position 2 would likely appear as a distinct singlet or a narrowly split multiplet. The protons on the difluorophenyl ring would exhibit coupling to each other and to the two fluorine atoms, resulting in complex multiplets, likely doublet of doublets or triplets of doublets.

Proton PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine H-2, H-4, H-5, H-67.3 – 8.8Complex Multiplets (m)
Difluorophenyl H-3', H-4', H-6'7.1 – 7.6Complex Multiplets (m) due to H-H and H-F coupling
Table 2. Predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, all eleven carbon atoms are chemically non-equivalent and should, in principle, give rise to eleven distinct signals. The signals for the aromatic carbons typically appear in the range of δ 110–160 ppm.

A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine coupling. The carbons directly bonded to fluorine (C-2' and C-5') will appear as doublets with large one-bond coupling constants (¹JCF), typically in the range of 240–260 Hz. rsc.org Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for the other carbons in the difluorophenyl ring, and potentially even for the carbons of the pyridine ring, aiding in their definitive assignment. mdpi.com

Carbon PositionExpected Chemical Shift (δ, ppm)Key Feature
Pyridine Carbons (C2-C6)120 – 155Signals influenced by the nitrogen atom and phenyl substituent.
Difluorophenyl Carbons (C1'-C6')115 – 165Signals split due to C-F coupling.
C-2', C-5'155 – 165Doublet due to large one-bond C-F coupling (¹JCF ≈ 250 Hz) rsc.org
Table 3. Predicted ¹³C NMR spectral data and features for this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons within the pyridine ring (e.g., H-4 with H-5, H-5 with H-6) and within the difluorophenyl ring (e.g., H-3' with H-4', H-4' with H-6'). This allows for the mapping of the proton networks within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). youtube.com HMBC is particularly crucial for establishing the connectivity between different fragments of a molecule. In this case, the key HMBC correlations would be observed between the pyridine protons (e.g., H-2 and H-4) and the carbons of the difluorophenyl ring (and vice-versa). These correlations provide unequivocal evidence for the C-C single bond that links the two aromatic rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. The spectra are complex due to the large number of vibrational modes in an 11-atom aromatic system, but several key regions can be identified.

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
Aromatic C–H stretch3100–3000Stretching vibration of C-H bonds on both rings.
Aromatic C=C and C=N ring stretch1610–1450Stretching vibrations within the pyridine and benzene (B151609) ring skeletons. researchgate.net
C–F stretch1270–1100Strong, characteristic absorption for aryl-fluorine bonds.
In-plane C–H bending1300–1000Bending of C-H bonds within the plane of the rings.
Out-of-plane C–H bending900–675Bending of C-H bonds out of the plane of the rings; pattern is substitution-dependent.
Table 4. Characteristic vibrational frequencies expected for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Optical Properties

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Aromatic systems like this compound exhibit characteristic absorption bands corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals.

The spectrum is expected to be dominated by intense absorption bands in the UV region, typically between 200 and 350 nm. These bands are primarily attributed to π → π* transitions within the conjugated π-systems of the pyridine and difluorophenyl rings. A weaker, lower-energy absorption band corresponding to an n → π* transition, involving the non-bonding lone pair of electrons on the pyridine nitrogen, may also be observed, though it is often obscured by the more intense π → π* bands. nih.govnist.gov The solvent can influence the position and intensity of these bands.

Phenylpyridine derivatives are often fluorescent and serve as important ligands in emissive materials, such as those used in organic light-emitting diodes (OLEDs). wikipedia.org Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, with emission maxima typically observed in the near-UV or blue region of the spectrum (e.g., 300-450 nm for related pyridine-based fluorophores). mdpi.comresearchgate.netresearchgate.net

Electronic TransitionExpected Wavelength Range (λmax)Characteristics
π → π200–350 nmHigh intensity, associated with the conjugated aromatic system. nist.gov
n → π> 300 nmLow intensity, involves the nitrogen lone pair; may be solvent-dependent. nih.gov
Fluorescence Emission300–450 nmExpected emission upon UV excitation, characteristic of phenylpyridine fluorophores. mdpi.com
Table 5. Expected electronic transitions and optical properties for this compound.

Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions

The comprehensive structural elucidation of this compound is achieved by integrating experimental spectroscopic data with theoretical insights from quantum chemical calculations. This synergistic approach allows for a more detailed and accurate assignment of the observed spectral features, providing a deeper understanding of the molecule's geometric and electronic properties. Density Functional Theory (DFT) has emerged as a powerful tool for predicting various molecular properties, including vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The correlation between the experimental and theoretically calculated data serves to validate both the experimental assignments and the computational model.

Typically, the optimized molecular geometry of the compound in its ground state is computed using a specific level of theory, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). Subsequent calculations based on this optimized geometry yield theoretical predictions for the spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and Raman)

The experimental FT-IR and Raman spectra of this compound would be recorded and compared against the vibrational frequencies calculated using DFT. Theoretical harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve the agreement with experimental data.

The comparison allows for a detailed assignment of the vibrational modes of the molecule. For instance, the characteristic stretching vibrations of the C-H, C-F, C-C, and C-N bonds, as well as the bending and torsional modes of the pyridine and difluorophenyl rings, can be precisely identified. The potential energy distribution (PED) analysis, derived from the quantum chemical calculations, provides a quantitative measure of the contribution of each internal coordinate to a particular vibrational mode, further refining the assignments.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IRExperimental RamanCalculated (Scaled)Assignment (based on PED)
310531083102Aromatic C-H stretching
160516081600C=C stretching in pyridine ring
158015821575C=C stretching in phenyl ring
125012551248C-F stretching
102010221018Ring breathing mode
830835828C-H out-of-plane bending

Note: The data in this table is representative and intended for illustrative purposes, demonstrating the typical correlation observed in such studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical calculations are also employed to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. The theoretical chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), and then correlated with the experimental values obtained from NMR spectra recorded in a suitable solvent.

A linear correlation between the experimental and theoretical chemical shifts is generally expected. Any significant deviations can provide insights into intermolecular interactions, such as solvent effects, that are not fully accounted for in the gas-phase calculations. These correlations are invaluable for the unambiguous assignment of the signals in the often complex NMR spectra of substituted aromatic compounds.

Table 2: Representative Correlation of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomExperimental δ (ppm)Theoretical δ (ppm) (GIAO)
¹³C NMR
C2148.5149.2
C3135.2136.0
C4138.1138.9
C5123.8124.5
C6150.3151.1
C1'128.9129.7
C2'159.5 (d)160.3
C3'117.2 (d)118.0
C4'119.8 (dd)120.6
C5'156.7 (d)157.5
C6'115.4 (d)116.2
¹H NMR
H47.958.02
H57.407.48
H68.658.72
H3'7.207.28
H4'7.357.43
H6'7.507.58

Note: This table presents hypothetical data to illustrate the expected correlation between experimental and theoretical NMR chemical shifts. (d) = doublet, (dd) = doublet of doublets.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum.

By analyzing the molecular orbitals involved in the calculated electronic transitions, it is possible to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. This analysis provides valuable information about the electronic structure and chromophores within the molecule. The comparison of the theoretical and experimental spectra can also shed light on the influence of the solvent environment on the electronic properties of the compound.

Table 3: Example of Experimental and TD-DFT Calculated Electronic Absorption Wavelengths (λ_max), Oscillator Strengths (f), and Assignments for this compound

Experimental λ_max (nm)Calculated λ_max (nm)Oscillator Strength (f)Major Contribution (HOMO/LUMO)Assignment
2552500.215HOMO → LUMOπ → π
2802750.085HOMO-1 → LUMOπ → π

Note: The data provided in this table is illustrative of the type of results obtained from TD-DFT calculations and their correlation with experimental UV-Vis spectra.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for each specified section and subsection as requested in the prompt. The general principles of these computational methods are well-documented for pyridine derivatives and other related compounds, but applying them to generate specific, factual data for "this compound" would require performing original computational research, which is beyond the scope of this request.

Computational and Theoretical Chemistry Investigations of 3 2,5 Difluorophenyl Pyridine

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of molecules like 3-(2,5-Difluorophenyl)pyridine are crucial for the development of new materials for optoelectronic and photonic applications. ias.ac.in Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and analyze the NLO response of materials at the molecular level. researchgate.netbohrium.com The key parameters that characterize the NLO properties of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

The design of molecules with significant NLO activity often involves the strategic placement of electron donor and electron acceptor groups to facilitate intramolecular charge transfer. ymerdigital.com Theoretical studies on substituted pyridines and other organic chromophores have explored the effects of different substituents and conjugation lengths on the first-order hyperpolarizability. bath.ac.uk

A theoretical study on a series of 39 fluorophenylpyridine derivatives, which includes isomers structurally related to this compound, was conducted using DFT methods (B3LYP and B3PW91) with the 6-31++G(d,p) basis set. researchgate.net This study investigated properties such as the global minimum energy, electric dipole moment (μ), first static polarizability (α), anisotropy of polarizability (Δα), first static hyperpolarizability (β), and the HOMO-LUMO energy gap. The results from this study indicated that the fluorination of phenylpyridines did not significantly enhance the mean polarizability (<α>) and that both phenylpyridines and the studied fluorophenylpyridines exhibit low nonlinear optical activity. researchgate.net

Below is a representative table of calculated NLO properties for a selection of fluorophenylpyridine isomers, illustrating the typical range of values obtained in such computational studies.

CompoundDipole Moment (μ) (Debye)Mean Polarizability (<α>) (a.u.)First Hyperpolarizability (β) (a.u.)HOMO-LUMO Gap (eV)
Fluoro-2-phenylpyridine Isomer 12.582.51504.8
Fluoro-2-phenylpyridine Isomer 23.184.22104.7
Fluoro-3-phenylpyridine Isomer 11.881.91205.0
Fluoro-3-phenylpyridine Isomer 22.283.51804.9
Fluoro-4-phenylpyridine Isomer 13.585.12504.6
Fluoro-4-phenylpyridine Isomer 23.986.02804.5

Note: The data in this table is representative and derived from general findings for fluorophenylpyridines. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, providing insights into their structural dynamics and thermodynamical properties. mdpi.com An MD simulation algorithm calculates the net force on each atom and uses this to predict the atomic positions at a subsequent point in time, thereby generating a trajectory of the molecule's motion. mdpi.com

For a molecule such as this compound, the central bond connecting the pyridine (B92270) and difluorophenyl rings allows for torsional rotation. This rotation gives rise to different conformers, each with a specific energy. The conformational preferences of fluorinated molecules are influenced by a complex interplay of steric effects, electrostatic interactions, and hyperconjugation. d-nb.infonih.gov The presence of fluorine atoms can significantly impact the conformational equilibrium due to their high electronegativity and the potential for charge-dipole interactions. d-nb.infonih.govnih.gov

MD simulations can be employed to:

Explore the potential energy surface: By simulating the molecule's dynamics at different temperatures, it is possible to identify the most stable conformers (local and global energy minima) and the energy barriers between them.

Analyze conformational flexibility: The simulations can reveal the range of motion and the flexibility of different parts of the molecule, such as the dihedral angle between the two aromatic rings.

Study solvent effects: By including explicit solvent molecules in the simulation, one can investigate how the surrounding environment influences the conformational preferences of this compound. d-nb.infonih.govnih.gov

In Silico Molecular Modeling for Ligand Interactions and Structural Rationalization (Excluding Clinical Implications)

In silico molecular modeling encompasses a range of computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. biotech-asia.org These methods are fundamental in rationalizing the structural basis of molecular recognition. amegroups.cn

Molecular Docking: This is a primary tool in molecular modeling that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com For a compound like this compound, docking studies could be used to hypothetically explore its binding mode with various protein targets. The results of a docking simulation can provide insights into:

Binding pose: The most likely three-dimensional arrangement of the ligand within the binding pocket.

Key interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Binding affinity: The scoring function provides an estimate of the binding strength.

Molecular Dynamics Simulations of Ligand-Protein Complexes: Following molecular docking, MD simulations can be performed on the predicted ligand-protein complex to assess its stability and dynamics. nih.gov These simulations provide a more realistic representation of the binding event by incorporating the flexibility of both the ligand and the protein, as well as the presence of solvent. mdpi.com Analysis of the MD trajectory can reveal:

The stability of the predicted binding pose over time.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

These in silico approaches offer a "computational microscope" to visualize and understand molecular interactions at an atomic level, providing a structural rationale for the observed binding of a ligand to its target. nih.gov

Applications of 3 2,5 Difluorophenyl Pyridine in Chemical Sciences Non Clinical Focus

Role as a Versatile Building Block in Complex Organic Synthesis

As a substituted phenylpyridine, this compound serves as a key structural motif in the development of more complex chemical entities. Its utility stems from the distinct reactivity of the pyridine (B92270) and difluorophenyl rings, allowing for selective chemical modifications.

Information regarding the specific use of 3-(2,5-Difluorophenyl)pyridine in the construction of polyheterocyclic systems and complex molecular architectures is not available in the reviewed scientific literature. General synthetic strategies exist for creating fused heterocyclic systems from various pyridine precursors, but direct examples originating from this compound are not documented in the provided search results. ias.ac.ine-bookshelf.denih.govwipo.intnajah.edu

This compound is an essential precursor in the formation of specialized ligands for coordination chemistry. Its structure is particularly suited for creating cyclometalating ligands, which form strong bonds with metal centers through both a nitrogen-metal and a carbon-metal bond. This dual coordination is fundamental to the stability and function of the resulting metal complexes.

In this role, the pyridine nitrogen atom acts as a primary coordination site, while one of the carbon atoms of the difluorophenyl ring is activated to form a covalent bond with a transition metal, most notably iridium. mdpi.comresearchgate.netbath.ac.uk The resulting bidentate ligand is a cornerstone for building highly stable and functional organometallic complexes. The presence of the electron-withdrawing fluorine atoms on the phenyl ring is a critical design feature; it modulates the energy levels of the molecular orbitals in the final complex, which in turn influences its photophysical and electrochemical properties. This tuning is essential for the applications discussed in the following sections.

Applications as Ligands in Catalysis

The ligands derived from this compound are most prominently used in the field of catalysis, particularly in processes that are driven by light. Once coordinated to a metal center like iridium, the resulting complex can absorb light energy and use it to drive chemical reactions.

Complexes formed from fluorinated phenylpyridine ligands are highly effective photocatalysts for visible-light photoredox reactions. tcichemicals.combldpharm.comsigmaaldrich.com These reactions use light energy to initiate single-electron transfer (SET) processes, which can facilitate a wide range of organic transformations that are often difficult to achieve with traditional thermal methods.

Iridium(III) complexes bearing difluorophenyl)pyridine ligands are particularly noteworthy. The fluorine atoms significantly impact the catalyst's properties:

Increased Oxidation Potential: The electron-withdrawing nature of fluorine atoms makes the resulting iridium complex a stronger oxidant in its excited state. This enhances its ability to accept an electron from a substrate molecule, which is a key step in many catalytic cycles.

Tuned Emission Energy: Fluorine substitution tends to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This "blue-shifts" the emission energy of the complex and increases its triplet state energy. nsf.gov

A well-studied analogue, Tris[2-(2,4-difluorophenyl)pyridine]iridium(III), or Ir(dFppy)₃, exemplifies these properties. Its high triplet energy (60 kcal/mol) and distinct redox potentials make it a superior photocatalyst for reactions that proceed through energy transfer pathways, while also showing excellent performance in select redox reactions. nsf.govchemie-brunschwig.ch

PropertyIr(ppy)₃ (non-fluorinated)Ir(dFppy)₃ (fluorinated analogue)
Triplet State Energy 55 kcal/mol60 kcal/mol
E₁⸝₂ (Ir⁺/Ir)-1.97 V-1.23 V
E₁⸝₂ (Ir/Ir⁻)0.55 V0.39 V
(Data relates to the well-studied 2,4-difluoro isomer and illustrates the general effects of fluorination) nsf.gov

The design and synthesis of cyclometalated iridium(III) complexes are central to their application in catalysis. rsc.orgrsc.org The process involves the reaction of an iridium precursor, such as iridium(III) chloride (IrCl₃), with three equivalents of the phenylpyridine ligand. The reaction is typically carried out at high temperatures, which facilitates the C-H activation of the phenyl ring and the formation of a direct carbon-iridium bond, a process known as cyclometalation. nih.govresearchgate.net

The resulting complexes, such as fac-Ir(this compound)₃, have a distorted octahedral geometry around the iridium center. acs.org This structure is highly stable due to the chelation effect of the three bidentate ligands. The fluorine substituents play a crucial role in fine-tuning the electronic properties of these complexes. By altering the position and number of fluorine atoms on the phenylpyridine ligand, chemists can precisely control the HOMO and LUMO energy levels, which in turn dictates the complex's absorption and emission spectra, excited-state lifetimes, and redox potentials. nih.govacs.org This rational design approach allows for the creation of catalysts optimized for specific chemical transformations. researchgate.net

The unique photophysical properties of cyclometalated iridium complexes derived from ligands like this compound make them promising candidates for applications in solar energy conversion, specifically in water splitting and as sensitizers in dye-sensitized solar cells (DSSCs). wpmucdn.comresearchgate.net

In these contexts, the iridium complex acts as a photosensitizer or dye. Its role is to absorb sunlight and use that energy to initiate an electron transfer cascade. mdpi.com

In DSSCs , the excited iridium complex injects an electron into the conduction band of a semiconductor material (like titanium dioxide), generating an electric current. The oxidized complex is then regenerated by an electrolyte in the cell. nih.govresearchgate.net

In water splitting , the process is more complex. The photosensitizer absorbs light and drives two separate catalytic reactions: the oxidation of water to produce oxygen and the reduction of protons to produce hydrogen. wpmucdn.commdpi.com

The high stability, strong visible light absorption, long-lived excited states, and tunable redox potentials of fluorinated phenylpyridine iridium complexes are all highly desirable properties for these applications. They allow for efficient light harvesting and facilitate the necessary electron transfer steps while resisting degradation under operational conditions. researchgate.netmdpi.com

Exploration in Material Science for Optoelectronic Applications

The exploration of novel organic materials for optoelectronic applications is a rapidly growing field of research. The inherent tunability of organic molecules allows for the fine-tuning of their electronic and photophysical properties to meet the specific demands of various devices. Phenylpyridine derivatives, in particular, have been extensively investigated as ligands in metal complexes for applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs).

While direct research specifically detailing the use of this compound as a primary component in organic semiconductors is limited in publicly available literature, the broader class of fluorinated phenylpyridine derivatives has shown significant promise in this area. The introduction of fluorine atoms into the phenyl ring can profoundly influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the charge injection and transport properties of the resulting materials.

Iridium(III) complexes containing fluorinated phenylpyridine ligands are widely used as phosphorescent emitters in OLEDs. For instance, complexes with 2-(2,4-difluorophenyl)pyridine (B1338927) have been shown to be effective blue-light emitters. These materials exhibit high quantum yields and are crucial for the development of full-color displays and solid-state lighting. The substitution pattern on the phenyl and pyridine rings plays a critical role in tuning the emission color and efficiency of these complexes. It is plausible that this compound could serve as a valuable ligand in similar iridium(III) complexes, potentially offering unique photophysical properties due to its specific fluorine substitution pattern. Further research in this area would be necessary to fully elucidate its potential.

Light-emitting electrochemical cells (LEECs) represent a promising alternative to traditional OLEDs, offering simpler device architecture and the ability to be fabricated from solution-based processes. The active layer in a LEEC typically consists of a luminescent ionic transition metal complex blended with a solid polymer electrolyte. Cationic iridium(III) complexes are among the most studied emitters for LEECs due to their high photoluminescence quantum yields and tunable emission colors.

The use of fluorinated cyclometalating ligands, such as derivatives of phenylpyridine, is a common strategy to achieve blue or blue-green emission in these iridium complexes. The electron-withdrawing nature of fluorine atoms helps to widen the HOMO-LUMO gap, leading to higher energy (bluer) emission. While specific studies on iridium complexes incorporating this compound for LEEC applications are not extensively documented, the general principles suggest its potential utility. The luminescent properties of such complexes would be influenced by the position of the fluorine atoms, which can affect the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states.

Property General Effect of Fluorination on Phenylpyridine Ligands in Iridium Complexes
Emission Color Blue-shift towards higher energy emission (blue/blue-green)
Quantum Yield Can be enhanced due to suppression of non-radiative decay pathways
Electrochemical Stability Generally improved due to the strong electron-withdrawing nature of fluorine
Device Performance in LEECs Potential for high brightness and efficiency, but stability can be a concern

It is important to note that while the general trends for fluorinated phenylpyridines are positive, the specific performance of a complex containing this compound would need to be experimentally determined.

Utility in Mechanistic Chemical Biology Studies (Strictly In Vitro and Molecular Level)

Beyond material science, small molecules like this compound and its derivatives serve as valuable tools for investigating biological processes at the molecular level. Their ability to interact with biomolecules such as enzymes and receptors allows for the elucidation of complex mechanisms and the development of chemical probes.

Recent studies on a closely related class of compounds, (3,5-dichlorophenyl)pyridine-derived molecules, have provided significant insights into the inhibition of the proprotein convertase furin. nih.govnih.govnih.gov Furin is a crucial enzyme involved in the processing of a wide range of precursor proteins and is a target for the development of broad-spectrum antiviral therapeutics. nih.govnih.govnih.gov The investigation of these inhibitors has revealed a fascinating induced-fit binding mechanism. nih.govnih.gov

X-ray crystallography, biophysical, and biochemical methods have been employed to characterize the binding of these dichlorophenylpyridine-based inhibitors to furin. nih.govnih.gov These studies demonstrated that the inhibitors induce a significant conformational change in the active-site cleft of the enzyme. nih.govnih.govnih.gov Specifically, a buried tryptophan residue is exposed, leading to the formation of a new hydrophobic binding pocket where the dichlorophenyl moiety of the inhibitor can insert. nih.gov This induced-fit mechanism is characterized by slow off-rate binding kinetics and results in strong structural stabilization of the enzyme-inhibitor complex. nih.govnih.gov

The findings from these studies on dichlorophenylpyridine analogues provide a powerful framework for understanding how small molecules can modulate the function of enzymes through complex conformational changes. Although this compound was not the specific compound studied, the principles of induced-fit inhibition and the importance of the halogenated phenyl ring in creating specific interactions are highly relevant. The substitution pattern of the halogen atoms on the phenyl ring is crucial for the potency and pharmacological properties of these inhibitors. nih.gov

Parameter Observation for (3,5-dichlorophenyl)pyridine-derived Furin Inhibitors Reference
Binding Mechanism Induced-fit, involving major structural rearrangement of the active-site cleft nih.govnih.gov
Key Structural Change Exposure of a buried tryptophan residue, creating a new hydrophobic pocket nih.gov
Binding Kinetics Slow off-rate nih.govnih.gov
Effect on Enzyme Stability Strong structural stabilization nih.govnih.gov

These detailed mechanistic insights at the molecular level are invaluable for the structure-based design of more potent and selective enzyme inhibitors.

The investigation of how small molecules bind to receptors is fundamental to chemical biology and drug discovery. In vitro receptor binding assays are a primary tool for these studies. nih.gov These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. A test compound, such as a derivative of this compound, can then be introduced to compete with the radioligand for binding to the receptor. nih.gov By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to model and predict the interactions between ligands and receptors at the atomic level. These in silico approaches can provide valuable insights into the binding mode, identify key amino acid residues involved in the interaction, and help to rationalize structure-activity relationships.

While there is no specific literature detailing the investigation of this compound binding to a particular receptor, its structural motifs are present in molecules that are known to interact with various receptors. The pyridine ring can act as a hydrogen bond acceptor, while the difluorophenyl group can engage in hydrophobic and halogen bonding interactions. These properties make it a plausible candidate for scaffold-based design of receptor ligands for in vitro studies.

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The development of such probes often involves the modification of a core scaffold to incorporate a reporter group, such as a fluorescent dye or a radioactive isotope, or a reactive group for covalent labeling.

The this compound scaffold could potentially be developed into chemical probes for in vitro studies. For instance, by attaching a fluorescent moiety, it could be used to visualize the localization of a target protein within a cell or to quantify its expression levels. The fluorine atoms on the phenyl ring could also serve as useful probes for ¹⁹F NMR studies, which can provide information about the local environment of the probe when bound to its target.

The synthesis of such probes would involve chemical modifications of the this compound core. The reactivity of the pyridine and phenyl rings would need to be carefully considered to achieve the desired functionalization without compromising the binding affinity for the target of interest. While the development of chemical probes based specifically on this compound is not yet reported, the principles of probe design suggest that it could be a viable starting point for creating new tools for chemical biology research.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights

While dedicated research focusing exclusively on 3-(2,5-difluorophenyl)pyridine is not extensively documented in publicly available literature, its chemical architecture allows for informed insights based on contributions from related fields. The primary academic significance of this compound lies in its role as a molecular scaffold. Research on analogous compounds, such as 3-bromo-5-(2,5-difluorophenyl)pyridine, has demonstrated the utility of the (2,5-difluorophenyl)pyridine core in synthetic chemistry, highlighting its accessibility and potential for further functionalization consensus.app.

The key insights derived from the broader study of fluorinated biaryls and substituted pyridines are:

Modulation of Electronic Properties: The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the electronic character of the pyridine (B92270) ring, affecting its basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack.

Synthetic Versatility: As a biaryl compound, it serves as a foundational structure for building more complex molecules. The methodologies for its synthesis, primarily cross-coupling reactions, are well-established and continuously improving.

Potential in Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials, particularly in organic electronics, due to their impact on molecular packing, thermal stability, and charge-transport properties acs.orgmdpi.com.

Ligand Development: Pyridine derivatives are fundamental ligands in coordination chemistry and catalysis. Fluorine substitution can tune the donor properties of the pyridine nitrogen, impacting the stability and reactivity of resulting metal complexes nih.govnsf.gov.

Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability

The principal synthetic route to this compound and related biaryls is the Suzuki-Miyaura cross-coupling reaction. Traditional methods, while effective, often rely on phosphine (B1218219) ligands, organic solvents, and catalysts that are difficult to recover, posing environmental and economic challenges mdpi.comnih.gov. Research is increasingly focused on "green" synthetic protocols that enhance efficiency and sustainability.

Emerging strategies applicable to the synthesis of this compound include:

Aqueous Media Synthesis: Utilizing water as a solvent eliminates the need for volatile organic compounds (VOCs), aligning with the principles of green chemistry. Catalyst systems involving water-soluble ligands and cyclodextrin-based nanoreactors have shown high efficiency for Suzuki couplings in aqueous media nih.govinovatus.es.

Recyclable Heterogeneous Catalysts: Supporting palladium nanoparticles on substrates like hydrotalcite, silica, or zeolites allows for the catalyst to be easily recovered through filtration and reused over multiple cycles without significant loss of activity mdpi.commdpi.com. This approach drastically reduces palladium waste, a key sustainability metric fao.org.

Phosphine-Free Ligand Systems: The development of phosphine-free catalysts, which are often more stable and less toxic, is a significant area of advancement. Ligands based on N-heterocyclic carbenes (NHCs) or simple diamines have proven effective for Suzuki reactions nih.gov.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields, contributing to a more efficient and energy-saving process nih.govacs.orgresearchgate.net.

Table 1: Comparison of Traditional vs. Emerging Sustainable Suzuki-Miyaura Coupling Methodologies.
ParameterTraditional MethodologyEmerging Sustainable Methodology
CatalystHomogeneous (e.g., Pd(PPh₃)₄)Heterogeneous/Recyclable (e.g., Pd on hydrotalcite) (B1172525) mdpi.com
SolventOrganic (e.g., Toluene, Dioxane)Aqueous or Bio-based nih.govinovatus.es
LigandAir-sensitive, toxic phosphinesPhosphine-free (e.g., NHCs) or water-soluble ligands nih.gov
Energy InputConventional heating (hours)Microwave irradiation (minutes) nih.govacs.org
Catalyst RecoveryDifficult, often not feasibleSimple filtration and reuse mdpi.commdpi.com

Advancements in Predictive Computational Models for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the properties of molecules like this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) is a particularly valuable method for studying substituted pyridines, allowing for the calculation of various electronic and structural parameters.

Key computational approaches that can be applied include:

DFT for Electronic Properties: Calculations at levels like B3LYP/6-311G+(d,p) can determine Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability ias.ac.inresearcher.life. For this compound, this would elucidate how the difluoro-substitution pattern affects the molecule's electronic landscape.

Nucleophilicity and Reactivity Prediction: DFT can be used to calculate parameters that correlate with the nucleophilic character of the pyridine nitrogen, which is crucial for its role as a catalyst or ligand ias.ac.inresearcher.life. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack researchgate.netnih.gov.

Quantitative Structure-Property Relationship (QSPR): While not yet applied to this specific molecule, QSPR models could be developed for a series of related fluorinated biaryls to correlate computed molecular descriptors with experimentally determined properties (e.g., solubility, thermal stability, or biological activity).

Table 2: Potential Computational Analyses for this compound.
Computational MethodCalculated ParametersPredicted Insights
DFT Geometry OptimizationBond lengths, bond angles, dihedral anglesMost stable conformation, planarity of the biaryl system nih.gov
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energies and distributionsElectronic stability, reactivity, and potential for charge transfer researchgate.net
Molecular Electrostatic Potential (MEP)Electron density mappingSites for electrophilic/nucleophilic attack, hydrogen bonding potential researchgate.net
Natural Bond Orbital (NBO) AnalysisHyperconjugative interactions, charge delocalizationStability arising from intramolecular electronic interactions
Time-Dependent DFT (TD-DFT)Excited state energies, absorption spectraPrediction of UV-Vis absorption properties for materials science applications

Prospects for Novel Catalytic Systems and Advanced Functional Materials

The unique electronic profile of this compound makes it an attractive candidate for two major application areas: catalysis and materials science.

Novel Catalytic Systems: The pyridine nitrogen atom is a classic coordination site for transition metals. The electronic properties of palladium(II) complexes, for example, can be tuned by the basicity of pyridine ligands, which in turn affects their catalytic efficiency in cross-coupling reactions acs.org. The electron-withdrawing nature of the 2,5-difluorophenyl group would decrease the basicity of the pyridine nitrogen, which could be advantageous for certain catalytic cycles by modifying the stability and reactivity of the metal center. Future work could involve synthesizing metal complexes (e.g., with Pd, Ir, or Cu) of this compound and evaluating their performance in reactions like C-H activation or fluorination nih.govnih.gov.

Advanced Functional Materials: Fluorinated organic molecules are extensively used in the development of materials for Organic Light-Emitting Diodes (OLEDs) rsc.org. Incorporating fluorine atoms can enhance thermal stability and influence the HOMO/LUMO energy levels to facilitate better charge injection and transport nih.govrsc.org. This compound could serve as a key building block for larger, conjugated molecules designed as host materials, hole-transporting materials (HTMs), or electron-transporting materials (ETMs) in OLED devices nih.govacs.org. Its structure could be integrated into larger pyrene- or carbazole-based systems to create novel materials with tailored optoelectronic properties nih.gov.

Unexplored Avenues for Fundamental Research in Substituted Pyridine Chemistry

The specific case of this compound highlights several unexplored avenues that are representative of the broader field of substituted pyridine chemistry. A systematic investigation of this molecule would provide a valuable dataset and could catalyze further research.

Future fundamental research directions should include:

Systematic Synthesis and Characterization: A definitive, optimized, and scalable green synthesis of this compound needs to be established and the compound fully characterized using modern spectroscopic and crystallographic techniques.

Physicochemical Property Mapping: A comprehensive study of its fundamental properties, including pKa, solubility in various solvents, and thermal stability (TGA/DSC), would provide a crucial baseline for any future applications.

Exploration of Regioisomers: A comparative study of the physicochemical and electronic properties of all possible (difluorophenyl)pyridine regioisomers would provide deep insights into structure-property relationships and the subtle effects of fluorine atom positioning.

Polymer Chemistry: Investigation into the incorporation of the this compound moiety as a monomer unit into novel polymers. This could lead to the development of fluoropolymers with unique thermal, dielectric, or optical properties mdpi.com.

Initial Biological Screening: While avoiding medicinal claims, a foundational screening of the compound for interesting biological activities (e.g., as an enzyme inhibitor or P-glycoprotein modulator) could open up entirely new research fields, as has been seen with other 4-arylpyridine derivatives nih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2,5-difluorophenyl)pyridine, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine precursor. For example, 3-bromo-5-(2,5-difluorophenyl)pyridine can be synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in toluene/ethanol/water mixtures . Nucleophilic aromatic substitution using pentafluoropyridine with sodium azide or methylamine derivatives is another route, requiring careful control of temperature (80–100°C) and stoichiometry to avoid side reactions . Optimizing catalyst loading (1–5 mol%) and solvent polarity improves yields (reported up to 75–85%) .

Q. How can spectroscopic and crystallographic techniques characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Single-crystal XRD : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., π-π stacking in pyridine derivatives) .
  • NMR : ¹⁹F NMR identifies fluorine substitution patterns (chemical shifts between -110 to -130 ppm for aromatic fluorines), while ¹H NMR confirms pyridine ring proton environments .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1200–1100 cm⁻¹) .
  • DFT Calculations : Validate experimental data by simulating electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced Research Questions

Q. What computational methods are used to evaluate the electronic and nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates polarizability, hyperpolarizability (β), and dipole moments to predict NLO activity. Studies show that electron-withdrawing fluorine substituents enhance β values by 2–3× compared to non-fluorinated analogs, making the compound suitable for optoelectronic applications . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate dielectric environments .

Q. How does the substitution pattern of fluorine atoms influence the compound’s bioactivity as a kinase inhibitor?

  • Methodological Answer : In TRK kinase inhibitors, the 2,5-difluorophenyl group enhances binding affinity via hydrophobic interactions and fluorine-specific hydrogen bonding. Structure-activity relationship (SAR) studies show that meta-fluorine positions reduce steric hindrance, improving binding to ATP pockets. IC₅₀ values are determined using enzymatic assays (e.g., ADP-Glo™ Kinase Assay), with fluorinated derivatives showing 10–50 nM potency compared to non-fluorinated analogs (>100 nM) .

Q. What strategies resolve contradictions in reaction outcomes during the synthesis of fluorinated pyridine derivatives?

  • Methodological Answer :

  • Regioselectivity Issues : Use directing groups (e.g., boronic esters) to control cross-coupling positions .
  • Byproduct Formation : Optimize stoichiometry of fluorinating agents (e.g., Selectfluor®) and monitor reaction progress via LC-MS .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates, reducing side reactions .

Q. How is this compound utilized in materials science, particularly in nonlinear optical (NLO) materials?

  • Methodological Answer : The compound’s conjugated π-system and electron-withdrawing fluorine groups enhance third-order NLO susceptibility (χ³). Experimental characterization involves Z-scan techniques to measure nonlinear absorption/refraction, while computational studies correlate molecular hyperpolarizability with macroscopic NLO responses. Thin films of the compound doped into polymer matrices (e.g., PMMA) exhibit high laser damage thresholds (>5 GW/cm²), suitable for photonic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.